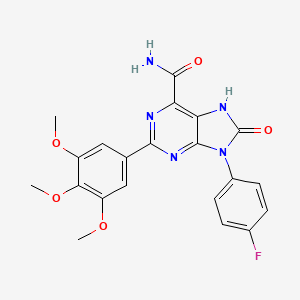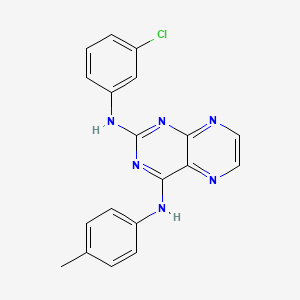![molecular formula C18H23N7 B6421265 N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946290-04-6](/img/structure/B6421265.png)
N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine (DMPDA) is a chemical compound primarily used as a reagent in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, including nitration, amination, and arylation. Its structure consists of a pteridine ring with two nitrogen atoms, two methyl groups, and a dimethylaminoethyl group. DMPDA is a relatively new reagent, having been first synthesized in the early 2000s, and has since become a popular choice for researchers due to its wide range of applications.
Wissenschaftliche Forschungsanwendungen
Drug and Gene Delivery Systems
The compound has been used in the synthesis of poly (2- (dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles . These micelles were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin . The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA . This shows the potential of the compound in creating drug and gene delivery systems .
2. Transient Expression of Plasmid DNA in Plant Cells The compound has been used in the efficient transient expression of plasmid DNA in plant cells . The compound was incubated with plasmid GFP (pGFP) to explore its transfection ability in plants . The results showed that transient expression of pGFP was readily achieved in Arabidopsis thaliana and Nicotiana benthamiana .
Synthesis of Amphiphilic Diblock Copolymers
The compound has been used as a starting material in the synthesis of poly (DMAEMA) and amphiphilic block copolymers . These copolymers can result in abundant micelle morphologies, which have potential applications in nanoscience and nanotechnology .
4. Preparation of Semi-Interpenetrating Polymer Network (Semi-IPN) Hydrogels A series of semi-interpenetrating polymer network (semi-IPN) hydrogels based on poly ((2-dimethylamino)ethyl methacrylate)/poly (N, N -diethylacrylamide) (PDMAEMA/PDEA) were synthesized by changing the initial PDMAEMA/DEA molar ratio at room temperature .
Biocompatible Polymer for Various Applications
Poly (DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications . It has been used in the design of a great variety of delivery systems for biologically active (macro)molecules .
Nanocarriers in Gene Transfection
Nanomaterials have been widely studied for their potential to become the new generation of nanocarriers in gene transfection . The compound, which possesses temperature and pH dual-sensitivity, has largely been applied in animal cells, but it is rarely involved in plant cells .
Eigenschaften
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-12-5-6-14(11-13(12)2)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYWAEXBBJMXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[2-(Dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)


![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)



![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)


![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)